Molecular Weight and Formula Differentiation from Key Analogs
The target compound possesses a molecular weight of 226.24 g/mol (C12H15FO3), which is higher than the 212.22 g/mol (C11H13FO3) of common analogs like 4-(3-fluoro-4-methoxyphenyl)butanoic acid and 3-(3-fluoro-4-methoxyphenyl)butanoic acid . This difference arises from the presence of an additional methylene group in the carbon backbone, which can affect lipophilicity, membrane permeability, and synthetic handling.
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 226.24 |
| Comparator Or Baseline | 4-(3-Fluoro-4-methoxyphenyl)butanoic acid (212.22 g/mol); 3-(3-Fluoro-4-methoxyphenyl)butanoic acid (212.22 g/mol) |
| Quantified Difference | +14.02 g/mol |
| Conditions | Calculated based on molecular formula |
Why This Matters
The higher molecular weight and altered carbon chain length directly influence physicochemical properties, potentially impacting compound handling, solubility, and biological activity, which are critical for reproducible experimental outcomes.
